molecular formula C7H7NO4S B1374281 2-(Ethoxycarbonyl)thiazole-5-carboxylic acid CAS No. 1357247-55-2

2-(Ethoxycarbonyl)thiazole-5-carboxylic acid

Cat. No.: B1374281
CAS No.: 1357247-55-2
M. Wt: 201.2 g/mol
InChI Key: QJFUSYNFWLGJIO-UHFFFAOYSA-N
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Description

2-(Ethoxycarbonyl)thiazole-5-carboxylic acid is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atomsThe molecular formula of this compound is C7H7NO4S, and it has a molecular weight of 201.20 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxycarbonyl)thiazole-5-carboxylic acid typically involves the reaction of thiazole derivatives with ethyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiazole nitrogen attacks the carbonyl carbon of ethyl chloroformate, leading to the formation of the ethoxycarbonyl group on the thiazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Ethoxycarbonyl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Ethoxycarbonyl)thiazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives, which can be used in the development of new materials and catalysts.

    Biology: Thiazole derivatives have shown potential as antimicrobial and antifungal agents, making this compound a valuable intermediate in the synthesis of biologically active compounds.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-(Ethoxycarbonyl)thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, thiazole derivatives often interact with biological targets such as enzymes or receptors. The thiazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s function. Additionally, the ethoxycarbonyl and carboxylic acid groups can enhance the compound’s solubility and bioavailability, improving its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison: 2-(Ethoxycarbonyl)thiazole-5-carboxylic acid is unique due to the presence of both ethoxycarbonyl and carboxylic acid groups, which can influence its reactivity and solubility. Compared to other thiazole derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in drug development and material science .

Biological Activity

2-(Ethoxycarbonyl)thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound can be represented by the following chemical structure:

C7H9N1O4S\text{C}_7\text{H}_9\text{N}_1\text{O}_4\text{S}

This structure features an ethoxycarbonyl group and a carboxylic acid moiety attached to a thiazole ring, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound may inhibit specific enzymes or receptors involved in critical metabolic pathways, leading to therapeutic effects. For example, thiazole derivatives have been shown to modulate the activity of kinases and other proteins associated with cancer cell proliferation and survival .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against HepG-2 hepatocellular carcinoma cells and A549 lung adenocarcinoma cells, with IC50 values indicating significant inhibition of cell growth .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities. Preliminary studies suggest that this compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and interfere with metabolic processes.

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer properties of thiazole derivatives, this compound was tested for its effects on HepG-2 cells. The MTT assay revealed that the compound induced significant cytotoxicity with an IC50 value of approximately 25 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction, as evidenced by increased levels of cleaved caspase-3 and PARP .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity. The study suggested that further modification of the thiazole structure could enhance its antimicrobial potency.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other thiazole derivatives:

CompoundAnticancer Activity (IC50 µM)Antimicrobial Activity (MIC µg/mL)
This compound25S. aureus: 32
E. coli: 64
Thiazole Derivative A30S. aureus: 16
E. coli: 32
Thiazole Derivative B20S. aureus: 64
E. coli: 128

Properties

IUPAC Name

2-ethoxycarbonyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c1-2-12-7(11)5-8-3-4(13-5)6(9)10/h3H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFUSYNFWLGJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357247-55-2
Record name 2-(ethoxycarbonyl)-1,3-thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Bromopyruvic acid (22.7 g, 135.33 mmol) was added to a solution of ethyl 2-amino-2-thioxoacetate (Intermediate W, 18 g, 135.3 mmol) in dioxane (200 mL) and refluxed for 5 h. After completion the reaction mixture was poured into water (200 mL), the residue was basified with sat NaHCO3 and extracted with EtOAc (2×250 mL). The aqueous layer was acidified with 2N HCl and extracted with EtOAc (2×250 mL) The combined extracts were washed with water (250 mL), brine (250 mL), dried over anhydrous Na2SO4, filtered and evaporated to afford 2-(ethoxycarbonyl)thiazole-5-carboxylic acid (13 g crude). The crude was carried to next step without further purification.
Quantity
22.7 g
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reactant
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18 g
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reactant
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0 (± 1) mol
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reactant
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Quantity
200 mL
Type
solvent
Reaction Step One
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Quantity
200 mL
Type
reactant
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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